

# Commercial Sources of High-Purity TRIS Maleate: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *TRIS maleate*

Cat. No.: *B8112308*

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This in-depth technical guide provides a comprehensive overview of commercial sources for high-purity Tris(hydroxymethyl)aminomethane maleate (**TRIS maleate**), a crucial buffering agent in various biological research and pharmaceutical development applications. This guide details supplier information, quantitative specifications, experimental protocols, and key decision-making workflows to assist in the procurement and application of high-quality **TRIS maleate**.

## Commercial Availability and Supplier Specifications

High-purity **TRIS maleate** is available from several reputable chemical suppliers who cater to the research and pharmaceutical industries. The quality and documentation provided can vary, making careful supplier selection essential. Below is a comparison of specifications from prominent commercial sources.

### Table 1: General Specifications of Commercial TRIS Maleate

Supplier	Product Name	Purity Specification	CAS Number	Molecular Formula
Thermo Fisher Scientific	Tris-maleate, 98%	≥97.5% (Titration with NaOH)[1]	72200-76-1[1]	C <sub>12</sub> H <sub>26</sub> N <sub>2</sub> O <sub>10</sub> [1]
MilliporeSigma (Sigma-Aldrich)	Trizma® maleate	≥99.5% (anhydrous, titration)[2]	72200-76-1[3]	C <sub>4</sub> H <sub>11</sub> NO <sub>3</sub> · C <sub>4</sub> H <sub>4</sub> O <sub>4</sub> [3]
Santa Cruz Biotechnology	TRIS maleate salt	≥99%[3]	72200-76-1[3]	C <sub>4</sub> H <sub>11</sub> NO <sub>3</sub> ·C <sub>4</sub> H <sub>4</sub> O <sub>4</sub> [3]
MedchemExpress	TRIS (maleate)	98.0%[4]	72200-76-1	C <sub>8</sub> H <sub>15</sub> NO <sub>7</sub>
HiMedia Laboratories	TRIS maleate salt	Not Specified	72200-76-1[5]	C <sub>8</sub> H <sub>15</sub> NO <sub>7</sub> [5]
Carl ROTH	TRIS maleate	≥99,0 %	72200-76-1	Not Specified
CDH Fine Chemical	TRIS(HYDROXY METHYL) AMINOMETHAN E MALEATE	Not Specified	72200-76-1[6]	Not Specified
Amresco	Biological Buffer, TRIS maleate salt	min 99.5% (NT) [7]	72200-76-1[7]	C <sub>4</sub> H <sub>11</sub> O <sub>3</sub> N, C <sub>4</sub> H <sub>4</sub> O <sub>4</sub> [7]

## Table 2: Impurity Profile and Quality Control Parameters

Note: Specific values for endotoxin and heavy metals for **TRIS maleate** are not always publicly available from suppliers and may require direct inquiry or a Certificate of Analysis for a specific lot. The values presented below are typical for high-purity reagents intended for pharmaceutical applications and are based on general guidelines.

Parameter	Typical Specification	Rationale
Endotoxin	< 0.25 EU/mg	Critical for applications involving live cells or in vivo studies to prevent inflammatory responses. The FDA sets a general endotoxin limit of 5 EU/kg/hr for parenteral drugs[8].
Heavy Metals (as Pb)	≤ 5 ppm	To minimize interference with enzymatic reactions and cellular processes, and to comply with regulatory guidelines for pharmaceutical excipients.
DNase, RNase, Protease	None Detected	Essential for molecular biology applications to ensure the integrity of nucleic acids and proteins.
Insoluble Matter	< 0.005%	Ensures clarity of buffer solutions and prevents interference in optical measurements.
pH of 0.5 M solution	3.0 - 4.5	This is the pH of the unbuffered salt solution and is a key quality control parameter.

## Experimental Protocols

### Preparation of TRIS Maleate Buffer (Gomori, 1955)

This protocol describes the preparation of a 0.2 M **TRIS maleate** buffer stock solution, which can be adjusted to a desired pH for various experimental applications.

Materials:

- TRIS (hydroxymethyl)aminomethane
- Maleic acid
- Sodium hydroxide (NaOH)
- Deionized water

Stock Solutions:

- Solution A (0.2 M TRIS-maleate): Dissolve 24.2 g of TRIS and 23.2 g of maleic acid in deionized water and bring the final volume to 1 L.
- Solution B (0.2 M NaOH): Dissolve 8.0 g of NaOH in deionized water and bring the final volume to 1 L.

Procedure:

- To prepare a buffer of a specific pH, mix 50 mL of Solution A with the volume of Solution B as indicated in Table 3.
- Dilute the mixture with deionized water to a final volume of 200 mL.
- Verify the pH of the final buffer solution using a calibrated pH meter.

Table 3: Volumes of 0.2 M NaOH for pH Adjustment of 0.2 M **TRIS Maleate** Buffer

Desired pH	Volume of 0.2 M NaOH (mL)
5.2	7.2
5.4	10.5
5.6	15.3
5.8	20.5
6.0	26.0
6.2	31.5
6.4	37.0
6.6	42.5
6.8	46.5
7.0	50.0
7.2	54.0
7.4	58.0
7.6	63.5
7.8	69.0
8.0	73.5
8.2	77.0
8.4	80.0
8.6	83.0

## In Situ Hybridization Using TRIS Maleate Buffer

This protocol is adapted for the use of **TRIS maleate** buffer in washing and blocking steps during in situ hybridization procedures.

Materials:

- 5X Maleate buffer stock (see preparation below)
- Tween 20
- Blocking reagent (e.g., Boehringer Mannheim Blocking Reagent)
- Deionized water

#### Solutions:

- 5X Maleate Buffer: Dissolve 58 g of Maleic acid in 850 mL of deionized water. Adjust the pH to 7.5 with NaOH pellets. Add 43.8 g of NaCl and bring the final volume to 1 L with deionized water.
- Wash Buffer (MABT): 1X Maleate buffer containing 0.1% Tween 20.
- Blocking Solution: 1X MABT containing 2% blocking reagent.

#### Procedure:

- Following hybridization and post-hybridization washes, wash the slides twice in MABT for 30 minutes each at room temperature.
- Incubate the slides in the blocking solution for 1-2 hours at room temperature in a humidified chamber.
- Proceed with antibody incubation as per the specific in situ hybridization protocol.

## Myofibrillar ATPase Staining with TRIS Maleate Buffer

This protocol utilizes a **TRIS maleate** buffer for the pre-incubation step in the histochemical staining of myofibrillar ATPase activity.

#### Materials:

- Frozen muscle tissue sections
- Potassium acetate

- Calcium chloride
- TRIS base
- Hydrochloric acid (HCl)
- ATP (adenosine triphosphate)
- Deionized water

#### Solutions:

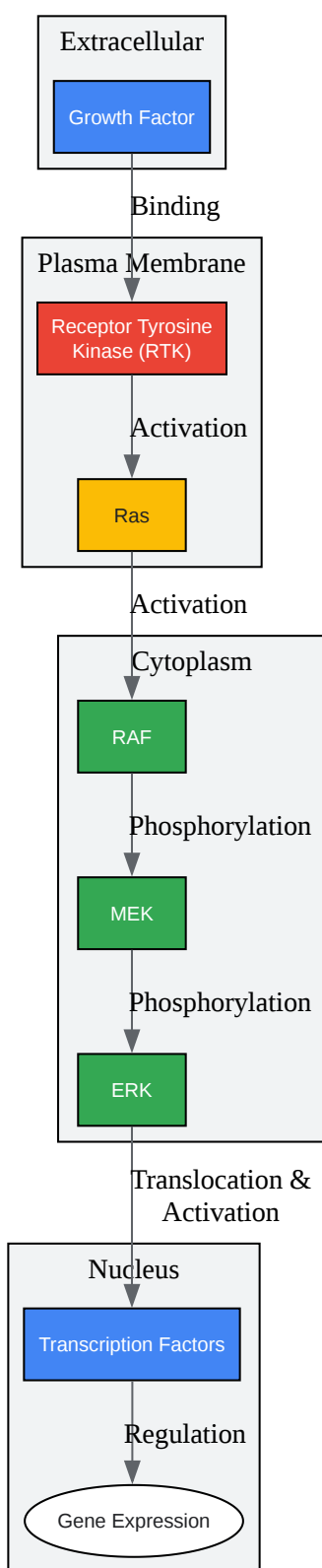
- Acidic Pre-incubation Solution (pH 4.3-4.6): Prepare a solution containing 52 mM potassium acetate and 17.7 mM calcium chloride. Adjust the pH to the desired value (e.g., 4.55) with acetic acid.
- TRIS Buffer (pH 7.8): Prepare a 21 mM TRIS-Base solution containing 3.4 mM calcium chloride. Adjust the pH to 7.8 with 5N HCl[9].
- Incubation Solution (pH 9.4): Prepare a solution containing ATP and adjust the pH to 9.4.

#### Procedure:

- Pre-incubate the muscle sections in the acidic pre-incubation solution for 5-6 minutes at room temperature.
- Wash the sections successively in the TRIS buffer (pH 7.8).
- Incubate the sections in the ATP-containing incubation solution (pH 9.4) to visualize ATPase activity.
- Proceed with subsequent washing, dehydration, and mounting steps as per standard histological procedures.

## Mandatory Visualizations

### MAPK/ERK Signaling Pathway

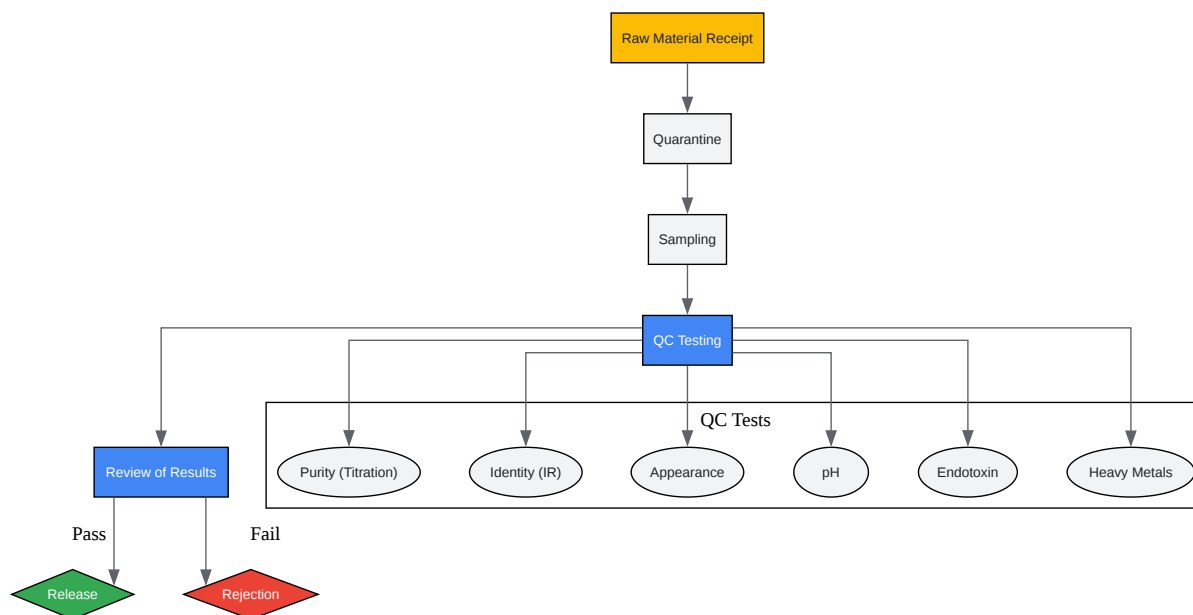


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Caption: The MAPK/ERK signaling pathway, where pH can influence kinase activity.



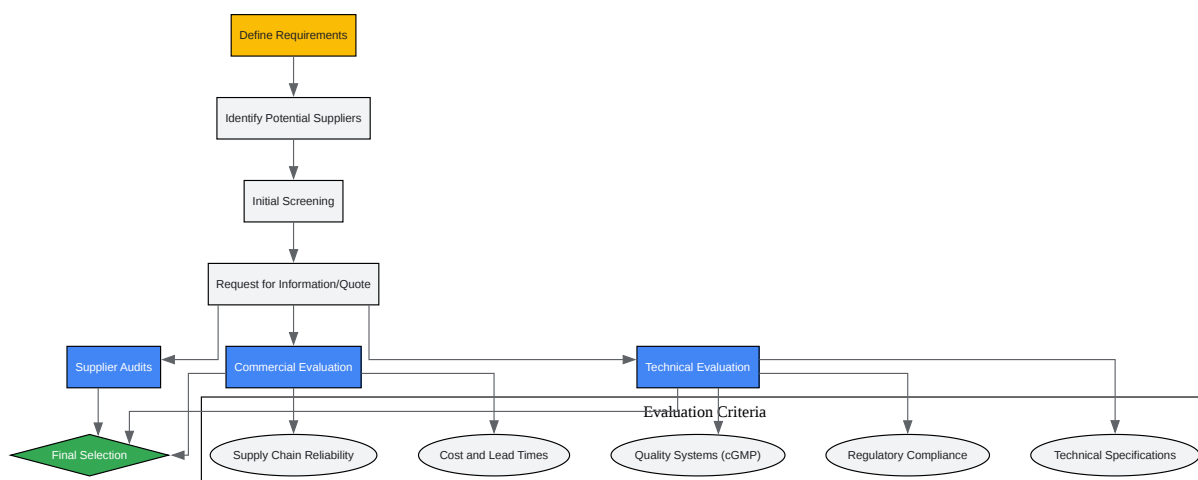
## Quality Control Workflow for High-Purity TRIS Maleate



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Caption: A typical quality control workflow for incoming high-purity **TRIS maleate**.

## Supplier Selection Process for Pharmaceutical Raw Materials



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Caption: A logical workflow for the selection of a high-purity raw material supplier.

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